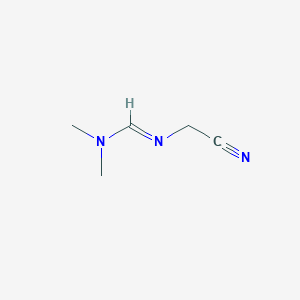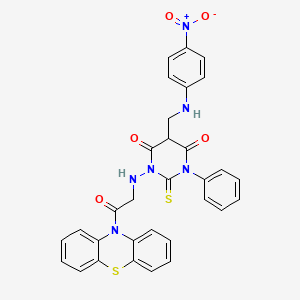
10H-Phenothiazine, 10-(((tetrahydro-5-(((4-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine, 10-(((tetrahydro-5-(((4-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents. This specific compound is characterized by its intricate structure, which includes a phenothiazine core, a nitrophenyl group, and a pyrimidinyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-(((tetrahydro-5-(((4-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- involves multiple steps, starting with the preparation of the phenothiazine core. This is typically achieved through the cyclization of diphenylamine with sulfur. The subsequent steps involve the introduction of the nitrophenyl group and the pyrimidinyl moiety through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized to maximize yield and purity while minimizing the use of hazardous reagents and the generation of waste. Techniques such as crystallization, distillation, and chromatography would be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
10H-Phenothiazine, 10-(((tetrahydro-5-(((4-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Strong nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the phenothiazine core.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
10H-Phenothiazine, 10-(((tetrahydro-5-(((4-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antipsychotic and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine, 10-(((tetrahydro-5-(((4-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the nitrophenyl and pyrimidinyl groups may interact with other cellular targets, leading to a range of biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine derivative used as an antihistamine.
Thioridazine: A phenothiazine derivative with antipsychotic properties.
Uniqueness
10H-Phenothiazine, 10-(((tetrahydro-5-(((4-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- is unique due to its complex structure, which includes a combination of phenothiazine, nitrophenyl, and pyrimidinyl moieties
Propriétés
Numéro CAS |
141177-54-0 |
|---|---|
Formule moléculaire |
C31H24N6O5S2 |
Poids moléculaire |
624.7 g/mol |
Nom IUPAC |
5-[(4-nitroanilino)methyl]-1-[(2-oxo-2-phenothiazin-10-ylethyl)amino]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C31H24N6O5S2/c38-28(35-24-10-4-6-12-26(24)44-27-13-7-5-11-25(27)35)19-33-36-30(40)23(18-32-20-14-16-22(17-15-20)37(41)42)29(39)34(31(36)43)21-8-2-1-3-9-21/h1-17,23,32-33H,18-19H2 |
Clé InChI |
KVDSUPIDKHNCPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N(C2=S)NCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)CNC6=CC=C(C=C6)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione](/img/structure/B14279154.png)
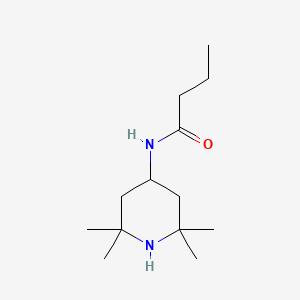
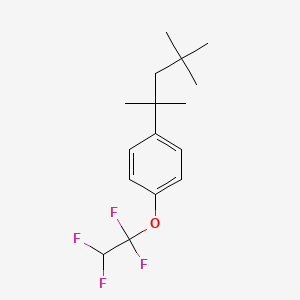
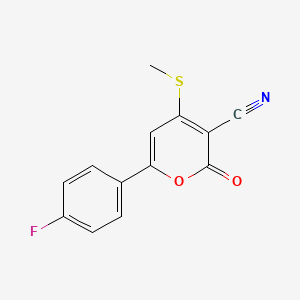
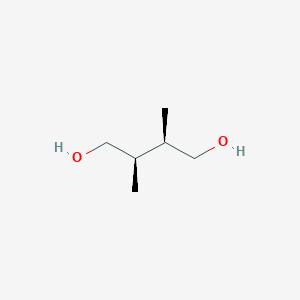


![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)
![[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid](/img/structure/B14279224.png)
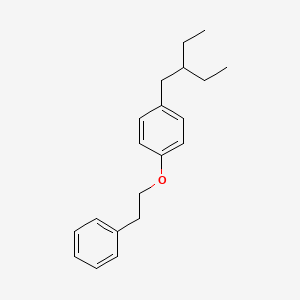
![N'-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide](/img/structure/B14279229.png)
![{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14279231.png)
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide](/img/structure/B14279243.png)
